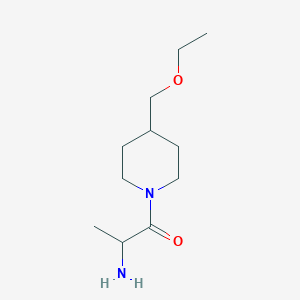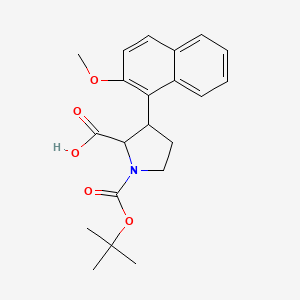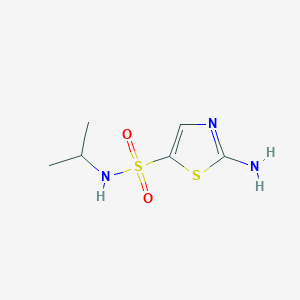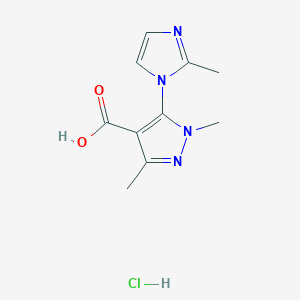
2-Amino-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one
Overview
Description
2-Amino-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one, also known as N-ethyl-4-methoxypiperidine-2-carboxamide, is a heterocyclic aromatic compound used in various applications in scientific research and industrial processes. It is a colorless, water-soluble solid with a melting point of 111-113 °C and a boiling point of 250-252 °C. N-ethyl-4-methoxypiperidine-2-carboxamide is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a starting material for the synthesis of other heterocyclic compounds.
Scientific Research Applications
Synthesis and Glycosidase Inhibitory Activity
Research has explored the synthesis of complex molecules containing the piperidine structure, aiming at potential applications as glycosidase inhibitors. For instance, the synthesis of polyhydroxylated indolizidines, which incorporate similar structural motifs, has been reported. These compounds were evaluated for their inhibitory properties against a variety of glycosidases, highlighting the relevance of piperidine derivatives in the development of inhibitors for enzymes involved in carbohydrate processing Baumann et al., 2008.
Antidepressant Activity Evaluation
Another area of interest is the synthesis of rigid analogues of SSRIs (Selective Serotonin Reuptake Inhibitors) where piperidine structures serve as central components. These compounds have been synthesized and evaluated for antidepressant activity, with some showing effects similar to fluoxetine, a well-known antidepressant. This indicates the potential of piperidine derivatives in contributing to the development of new therapeutic agents for depression Kiran Kumar et al., 2004.
Antitumor Activity
Piperidine derivatives have also been investigated for their antitumor properties. Research on piperazine-based tertiary amino alcohols and their dihydrochlorides has shown that some of these compounds could influence tumor DNA methylation processes in vitro, suggesting a potential application in cancer therapy Hakobyan et al., 2020.
Antibacterial and Antimicrobial Properties
The synthesis and evaluation of new pyridine derivatives, including those with piperidin-1-yl groups, have demonstrated variable and modest activity against investigated strains of bacteria and fungi. This suggests potential applications of these derivatives in developing new antibacterial and antimicrobial agents Patel et al., 2011.
properties
IUPAC Name |
2-amino-1-[4-(ethoxymethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-3-15-8-10-4-6-13(7-5-10)11(14)9(2)12/h9-10H,3-8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGGDIICELOREU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(CC1)C(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(tert-Butoxycarbonyl)-3-[2-(methoxymethyl)-1-naphthyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1473836.png)

![[(1-Isopropyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B1473838.png)

![1-Methyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1473840.png)
![6-Amino-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1473842.png)
![2-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid](/img/structure/B1473845.png)
![3-[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1473847.png)
![3-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propanoic acid](/img/structure/B1473848.png)
![4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1473851.png)

![3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid](/img/structure/B1473856.png)

